METHYL 4-(2-ETHYLBUTANAMIDO)BENZOATE
Description
METHYL 4-(2-ETHYLBUTANAMIDO)BENZOATE is a benzoate ester derivative featuring a 2-ethylbutanamido substituent at the para position of the aromatic ring. Its structure comprises a methyl ester group at the carboxylate position and a branched aliphatic amide at the 4-position.
Properties
IUPAC Name |
methyl 4-(2-ethylbutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-10(5-2)13(16)15-12-8-6-11(7-9-12)14(17)18-3/h6-10H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZZZDBSZOJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-ethylbutanamido)benzoate typically involves the esterification of 4-(2-ethylbutanamido)benzoic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Continuous Flow Esterification: Utilizing a continuous flow reactor to mix 4-(2-ethylbutanamido)benzoic acid and methanol in the presence of an acid catalyst.
Purification: The product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-ethylbutanamido)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(2-ethylbutanamido)benzoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-(2-ethylbutanamido)benzoic acid and methanol.
Reduction: 4-(2-ethylbutanamido)benzyl alcohol.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-ethylbutanamido)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-ethylbutanamido)benzoate depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The ester and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of METHYL 4-(2-ETHYLBUTANAMIDO)BENZOATE include:
Substituent Impact Analysis :
- Steric Effects: The 2-ethylbutanamido group in the target compound introduces significant steric hindrance compared to smaller groups like acetamido or amino. This bulkiness may reduce solubility in polar solvents but enhance lipid membrane permeability, favoring bioavailability in drug delivery .
- In contrast, the 2-ethylbutanamido group, being aliphatic and electron-neutral, may confer greater stability under physiological conditions .
- Hydrophobicity: Branched alkyl chains (e.g., 2-ethylbutanamido) enhance hydrophobicity compared to acetamido or amino groups, affecting partitioning behavior in biological systems .
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